Elzasonan is classified as a thienopyrimidine derivative. Its systematic name is 4-(3,4-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)benzylidene]thiazolidin-3-one, indicating its complex molecular structure that includes both aromatic and heterocyclic components. The compound is synthesized through multi-step chemical reactions that involve the formation of various intermediates before arriving at the final product.
The synthesis of Elzasonan involves several key steps:
Industrial production methods would likely optimize these synthetic routes to enhance yield and purity, employing techniques like high-pressure reactors and chromatography for purification .
Elzasonan undergoes several types of chemical reactions:
These reactions are crucial for modifying Elzasonan's structure to enhance its pharmacological efficacy or reduce side effects.
Elzasonan acts primarily as an antagonist at the 5-hydroxytryptamine receptor subtype 1B, inhibiting serotonin signaling pathways associated with mood regulation. This action is believed to contribute to its antidepressant effects by modulating serotonin levels in the synaptic cleft.
The pharmacokinetics of Elzasonan reveal an average half-life of approximately 31.5 hours, indicating prolonged activity in the body . The metabolic pathways involve aromatic hydroxylation and N-oxidation, leading to various metabolites that may also exhibit biological activity .
Elzasonan exhibits several notable physical and chemical properties:
These properties are essential for understanding how Elzasonan behaves in biological systems and during storage or handling.
Elzasonan has potential applications in:
The ongoing research into Elzasonan's mechanisms and effects continues to reveal its significance in therapeutic contexts related to mental health.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3